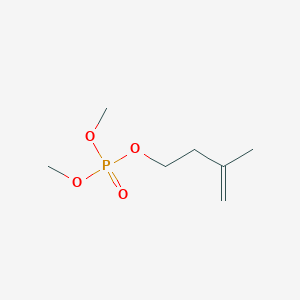
Dimethyl 3-methylbut-3-en-1-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-methylbut-3-en-1-yl phosphate is an organic compound that belongs to the class of isoprenoid phosphates. This compound is characterized by its phosphate group linked to an isoprene unit, making it a significant intermediate in various biochemical pathways, particularly in the biosynthesis of terpenoids and other isoprenoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3-methylbut-3-en-1-yl phosphate can be synthesized through the methylerythritol phosphate (MEP) pathway. One of the key intermediates in this pathway is (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate, which can be converted to dimethylallyl diphosphate and subsequently to this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes. These processes utilize genetically engineered microorganisms that express the necessary enzymes to catalyze the conversion of precursors through the MEP pathway .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3-methylbut-3-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Dimethyl 3-methylbut-3-en-1-yl phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various terpenoids and other isoprenoids.
Biology: It plays a role in the biosynthesis of essential biomolecules in plants and microorganisms.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 3-methylbut-3-en-1-yl phosphate involves its role as a precursor in the biosynthesis of isoprenoids. It is converted to dimethylallyl diphosphate and isopentenyl diphosphate, which are then used to synthesize various terpenoids. These terpenoids play crucial roles in cellular processes, including membrane structure, signaling, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Dimethylallyl diphosphate: Another isoprenoid phosphate that serves as a precursor in the biosynthesis of terpenoids.
Isopentenyl diphosphate: An isomer of dimethylallyl diphosphate, also involved in terpenoid biosynthesis.
Uniqueness
Dimethyl 3-methylbut-3-en-1-yl phosphate is unique due to its specific structure and role in the MEP pathway. Unlike its isomers, it serves as a direct precursor to both dimethylallyl diphosphate and isopentenyl diphosphate, making it a versatile intermediate in the biosynthesis of a wide range of isoprenoids .
Properties
CAS No. |
89002-41-5 |
|---|---|
Molecular Formula |
C7H15O4P |
Molecular Weight |
194.17 g/mol |
IUPAC Name |
dimethyl 3-methylbut-3-enyl phosphate |
InChI |
InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h1,5-6H2,2-4H3 |
InChI Key |
ZEFDQQREAAEOPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCOP(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(2,4-dichlorophenyl)-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B14150041.png)
![(phenylsulfonyl){3-[3-(prop-2-en-1-yl)-1H-imidazol-3-ium-1-yl]quinoxalin-2-yl}azanide](/img/structure/B14150042.png)
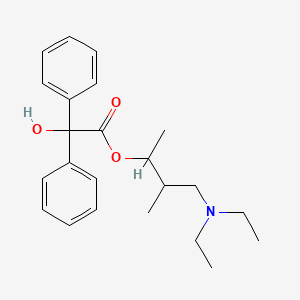
![2-chloro-N-(3,5-dioxospiro[4-azatricyclo[5.2.1.02,6]dec-8-ene-10,1'-cyclopropane]-4-yl)benzamide](/img/structure/B14150053.png)
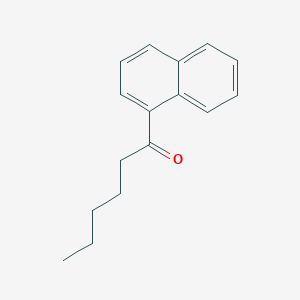
![5-Oxo-5-{2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinyl}pentanoic acid](/img/structure/B14150061.png)
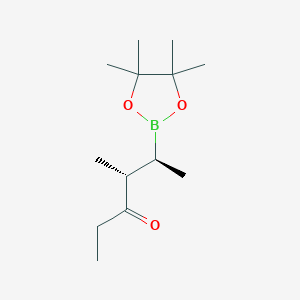

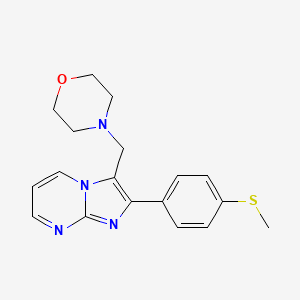
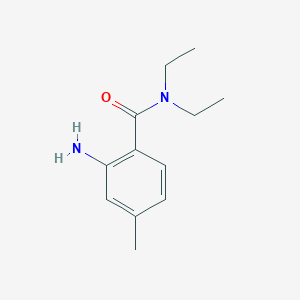
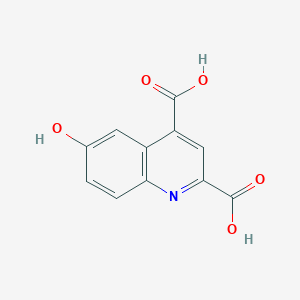
![7'-chloro-2'-(4-methoxyphenyl)-1'-(phenylcarbonyl)-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14150099.png)
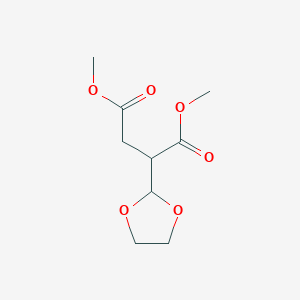
![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)
